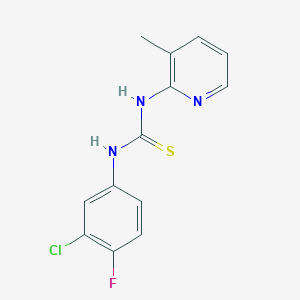![molecular formula C21H23FN6O B5535471 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5535471.png)
4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to the compound involves multiple steps, including condensation, reductive amination, protection-deprotection strategies, and coupling reactions. For instance, an efficient synthesis involving the condensation of oxoacetic acid monohydrate with N,N-dimethylethanamine followed by reductive amination and subsequent reactions has been developed for related compounds (Vaid et al., 2013). Another example includes the synthesis of imidazo[1,2-a]pyridine carbenes, undergoing reactions with aldehydes and dimethyl acetylenedicarboxylate to produce fully substituted furans, highlighting the versatility of reactions involving imidazolyl and pyrimidine moieties (Pan et al., 2010).
Molecular Structure Analysis
The molecular structure and conformation are crucial for understanding the interaction and reactivity of the compound. Studies involving X-ray crystallography and DFT calculations provide insights into the geometry, electronic structure, and intermolecular interactions of similar compounds. For example, research on the crystal and molecular structures of benzodifuranyl derivatives reveals significant information on their conformation and stability, which can be applied to understand the molecular structure of our target compound (Abu‐Hashem et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving the compound are influenced by its functional groups and molecular structure. The reactivity of imidazolyl, pyrimidine, and piperazine moieties towards various reagents can lead to a wide range of chemical transformations. For instance, the synthesis and reactivity of imidazo[1,5-a]pyridine-3-carboxamide derivatives highlight the potential for novel antimycobacterial agents, demonstrating the chemical versatility of compounds containing imidazo[1,2-a]pyridine cores (Lv et al., 2017).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are essential for the application and handling of the compound. Experimental techniques such as FT-IR, FT-Raman, and NMR provide detailed insights into the compound's structure and physical properties. Research on compounds like "4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine" offers valuable data on vibrational frequencies, geometrical parameters, and stability, which are relevant for understanding the physical properties of our target compound (Aayisha et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
[4-[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O/c1-14-15(2)28(13-23-14)20-12-19(24-16(3)25-20)26-7-9-27(10-8-26)21(29)17-5-4-6-18(22)11-17/h4-6,11-13H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUJOURKURIRKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(3-fluorophenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(dimethylamino)-2-(2-methylphenyl)-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B5535390.png)
![methyl 4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzoate](/img/structure/B5535393.png)
![N-(4-methoxyphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5535403.png)
![4-[(1R*,3S*)-1,3-dihydroxy-7-azaspiro[3.5]non-7-yl]-1-(4-fluorophenyl)-4-oxobutan-1-one](/img/structure/B5535409.png)
![3-chloro-6-methyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5535416.png)

![3-isobutyl-N-methyl-N-[2-(trifluoromethyl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5535443.png)
![N-1-oxaspiro[4.4]non-3-yl-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5535464.png)
![1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride](/img/structure/B5535474.png)
![N-{(3R*,4R*)-3-hydroxy-1-[(3-methoxy-5-methyl-2-thienyl)carbonyl]piperidin-4-yl}pyridine-2-carboxamide](/img/structure/B5535482.png)

![6-amino-3-phenyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5535505.png)
![3'-(2-thienyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5535512.png)
![methyl [4-(4-pyridinylmethyl)phenyl]carbamate](/img/structure/B5535516.png)